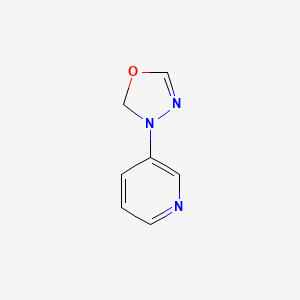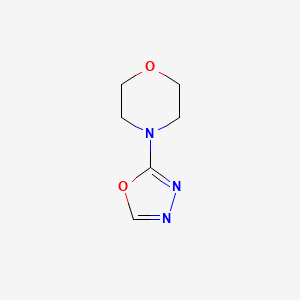
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 4 positions, a methyl group at the 5 position, and a dione functionality at the 4 and 7 positions. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-phenylindazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the desired positions.
Methylation: The brominated intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation: The final step involves the oxidation of the intermediate to introduce the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindazole: Lacks the bromine and methyl substitutions, making it less reactive.
5-Methyl-2-phenylindazole: Similar structure but without the bromine atoms.
4,7-Dibromo-2-phenylindazole: Similar bromination pattern but lacks the methyl group.
Uniqueness
6-Bromo-2-(4-bromophenyl)-5-methyl-2H-indazole-4,7-dione is unique due to the combination of bromine atoms, a methyl group, and a dione functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
112664-92-3 |
|---|---|
Formule moléculaire |
C14H8Br2N2O2 |
Poids moléculaire |
396.03 g/mol |
Nom IUPAC |
6-bromo-2-(4-bromophenyl)-5-methylindazole-4,7-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c1-7-11(16)14(20)12-10(13(7)19)6-18(17-12)9-4-2-8(15)3-5-9/h2-6H,1H3 |
Clé InChI |
FSAYGBGGFSBMTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=NN(C=C2C1=O)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)






![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)



![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)


